molecular formula C22H34ClNO6 B4039361 4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4039361
M. Wt: 444.0 g/mol
InChI Key: XZLIKPOZOWHKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with a tert-butyl group, a chlorophenoxy group, and an oxalic acid moiety

Scientific Research Applications

4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-tert-butyl-4-chlorophenol with an appropriate butylating agent to form 4-(2-tert-butyl-4-chlorophenoxy)butane. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the desired product. The final step involves the addition of oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-chlorophenol: Shares the chlorophenoxy group but lacks the morpholine and oxalic acid moieties.

    4-tert-Butylbenzyl chloride: Contains a tert-butyl group and a benzyl chloride moiety but differs in structure and reactivity.

Uniqueness

4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[4-(2-tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32ClNO2.C2H2O4/c1-15-13-22(14-16(2)24-15)10-6-7-11-23-19-9-8-17(21)12-18(19)20(3,4)5;3-1(4)2(5)6/h8-9,12,15-16H,6-7,10-11,13-14H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLIKPOZOWHKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2)Cl)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.